molecular formula C18H22ClN3O2S B2911046 3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide CAS No. 2319838-67-8

3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide

Cat. No.: B2911046
CAS No.: 2319838-67-8
M. Wt: 379.9
InChI Key: JANAQSJWMVEKMR-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide is a synthetic chemical compound designed for research applications. This molecule features a benzene sulfonamide group linked to a dicyclopropyl-substituted pyrazole moiety via an ethyl spacer. Compounds within this structural class are of significant interest in medicinal chemistry and chemical biology, particularly as potential inhibitors of metabolic enzymes. Sulfonamide-bearing heterocycles are extensively investigated for their ability to inhibit enzymes like carbonic anhydrases and cholinesterases (ChEs) . Research into similar pyrazole-sulfonamide hybrids has shown promising inhibitory activities against these enzyme families, suggesting potential applications in neurobiological and ophthalmological research, including for conditions like Alzheimer's disease and glaucoma . Furthermore, the pyrazole core is a privileged scaffold in drug discovery, found in several FDA-approved therapies, and is known for its versatility in interacting with various biological targets . The specific substitution pattern with cyclopropyl groups on this molecule may influence its steric and electronic properties, potentially contributing to unique selectivity and potency profiles worthy of investigation. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, or as a candidate for in vitro biological screening against a range of enzymatic targets. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

3-chloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c1-12-15(19)3-2-4-18(12)25(23,24)20-9-10-22-17(14-7-8-14)11-16(21-22)13-5-6-13/h2-4,11,13-14,20H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANAQSJWMVEKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the chloro and benzenesulfonamide groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamides.

Scientific Research Applications

3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares a pyrazole core but differs in substituents and functional groups:

  • Sulfonamide vs. Sulfanyl Group : The target compound’s sulfonamide (-SO₂NH-) group provides stronger hydrogen-bonding capacity compared to the sulfanyl (-S-) group in the analogous compound, which may reduce solubility but enhance membrane permeability .
  • Cyclopropyl vs.
  • Ethyl Linker vs. Carbaldehyde : The ethyl chain in the target compound offers conformational flexibility, while the carbaldehyde (-CHO) group in the analogous compound may enable covalent interactions (e.g., Schiff base formation) with biological targets.
Table 1: Structural and Functional Comparison
Feature Target Compound Analogous Compound ()
Core Structure Benzene-sulfonamide + pyrazole Pyrazole + benzene-sulfanyl
Key Substituents 3-Chloro, 2-methyl (benzene); 3,5-dicyclopropyl (pyrazole) 3-Chlorophenylsulfanyl, 3-CF₃, 4-carbaldehyde (pyrazole)
Functional Groups Sulfonamide (-SO₂NH-) Sulfanyl (-S-), carbaldehyde (-CHO)
Electronic Effects Moderate electron-withdrawing (Cl, SO₂NH-) Strong electron-withdrawing (CF₃), reactive (CHO)
Lipophilicity High (cyclopropyl groups) Moderate (CF₃ may offset sulfanyl’s hydrophobicity)

Biological Activity

3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide is a sulfonamide compound with notable biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, molecular mechanisms, and comparative studies with similar compounds.

Structural Characteristics

The compound features:

  • Sulfonamide group : Known for its diverse pharmacological properties.
  • Pyrazole moiety : Contributes to its anticancer and anti-inflammatory activities.
  • Chloro-substituted benzene : Enhances reactivity and potential for further modifications.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity , particularly against various cancer cell lines. It has been shown to influence key signaling pathways, including the RET signaling pathway, which is implicated in several cancers.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
SW620 (Colorectal)1.46Inhibition of VEGFR-2 kinase
HeLa (Cervical)0.36CDK2 inhibition
A375 (Melanoma)1.8CDK9 inhibition

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent . Its structural features allow it to modulate inflammatory pathways effectively, making it a candidate for treating conditions characterized by excessive inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific kinases involved in cell proliferation and survival, leading to reduced tumor growth.
  • Signal Transduction Modulation : It modulates critical signaling pathways that regulate cellular responses to stress and inflammation.
  • Interaction with Cellular Receptors : Preliminary studies suggest interactions with receptors that play roles in cancer progression and inflammatory responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds known for their biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Amino-N-(4-methylphenyl)-benzenesulfonamideSulfonamide groupAntimicrobial
5-Methyl-3-(trifluoromethyl)pyrazolePyrazole ringAnticancer
3-Chloro-N-(2-pyridinyl)-benzenesulfonamideChlorinated benzeneAnti-inflammatory

The distinct combination of a dicyclopropyl substituent on the pyrazole ring and the specific arrangement of functional groups sets this compound apart from others, potentially influencing its pharmacological profile and interaction mechanisms.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical settings:

  • A study involving SW620 colorectal carcinoma xenografts demonstrated significant tumor growth reduction when treated with the compound at varying doses.
  • Another investigation focused on its effects on HeLa cells , revealing potent inhibition of cellular proliferation.

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